Difluoroiodomethane
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Overview
Description
Difluoroiodomethane is an organofluorine compound with the chemical formula CHF₂I. . This compound is of interest due to its unique reactivity and the presence of both fluorine and iodine atoms, which impart distinct chemical properties.
Scientific Research Applications
Difluoroiodomethane has several scientific research applications:
Organic Synthesis:
Radiopharmaceuticals: The isotopomer [18F]difluoro(iodo)methane is used in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging.
Pharmaceutical Chemistry: This compound is used in the synthesis of biologically active compounds, including potential drug candidates.
Safety and Hazards
Future Directions
Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .
Mechanism of Action
- The primary target of Difluoroiodomethane is not well-documented in the literature. However, it is known to interact with certain functional groups in organic molecules due to its reactivity as a difluorocarbene precursor .
Target of Action
Mode of Action
Preparation Methods
Difluoroiodomethane can be synthesized through several methods:
Fluorination of Methylene Iodide: One common method involves the fluorination of methylene iodide (CH₂I₂) using a fluorinating agent such as silver fluoride (AgF) or antimony trifluoride (SbF₃).
Nickel-Catalyzed Cross-Coupling: Another method involves the nickel-catalyzed cross-coupling of Grignard reagents with difluoro(iodo)methane to produce aromatic difluoromethyl products.
Chemical Reactions Analysis
Difluoroiodomethane undergoes various types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Radical Reactions: This compound can undergo radical reactions, such as the addition to olefins to form difluoromethylated products.
Cross-Coupling Reactions: It is used in cross-coupling reactions to introduce the difluoromethyl group into aromatic compounds.
Common reagents and conditions used in these reactions include:
Silver Fluoride (AgF): Used in the fluorination of methylene iodide.
Nickel Catalysts: Employed in cross-coupling reactions with Grignard reagents.
Major products formed from these reactions include difluoromethylated aromatic compounds and other difluoromethyl derivatives.
Comparison with Similar Compounds
Difluoroiodomethane can be compared with other similar compounds such as:
Fluoroiodomethane (CH₂FI): Similar in structure but contains only one fluorine atom.
Difluoromethyl Bromide (CHF₂Br): Contains bromine instead of iodine, which affects its reactivity and applications.
Difluoromethyl Chloride (CHF₂Cl): Contains chlorine instead of iodine, leading to different chemical properties and uses.
This compound is unique due to the presence of both fluorine and iodine atoms, which provide distinct reactivity and make it a valuable reagent in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
difluoro(iodo)methane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF2I/c2-1(3)4/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLFMGDEEXOKHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHF2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379419 |
Source
|
Record name | Difluoroiodomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.920 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1493-03-4 |
Source
|
Record name | Difluoroiodomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Difluoroiodomethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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